molecular formula C12H11N3O2 B1418279 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 1306739-29-6

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

Cat. No.: B1418279
CAS No.: 1306739-29-6
M. Wt: 229.23 g/mol
InChI Key: OCHHJDFIFUCJCG-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused ring system combining pyrimidine and benzimidazole moieties, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. Key steps include:

    Formation of Benzimidazole: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Cyclization to Form Pyrimidine Ring: The benzimidazole intermediate is then reacted with suitable reagents like formamide or its derivatives to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone has several applications across different scientific disciplines:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance:

    Molecular Targets: Enzymes, receptors, and DNA/RNA molecules.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or its substituted derivatives.

    Pyrimidine Derivatives: Compounds such as uracil, thymine, and cytosine.

Comparison: 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone stands out due to its fused ring system, which combines the properties of both benzimidazole and pyrimidine. This unique structure imparts distinct chemical reactivity and potential biological activities not commonly found in simpler analogs.

Properties

IUPAC Name

3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHHJDFIFUCJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 2
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 3
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 4
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 5
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 6
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

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